molecular formula C6H7N5O B2680217 3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-66-8

3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2680217
CAS No.: 54738-66-8
M. Wt: 165.156
InChI Key: KTSXHMMOCZUKOW-UHFFFAOYSA-N
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Description

3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a purine isostere. This scaffold is of significant interest in medicinal chemistry and biochemical research, particularly in the development of kinase inhibitors . Compounds within this class have demonstrated potent inhibitory activity against a range of clinically relevant kinase targets. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the active site of various tyrosine and serine/threonine kinases . Specific analogs have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration, whose hyperactivation is linked to cancer progression and metastasis . Other related derivatives have shown activity against cyclin-dependent kinases (CDKs) , Bcr-Abl , and the epidermal growth factor receptor (EGFR) , making this chemotype a versatile template for probing oncogenic signaling pathways. The biological characterization of such compounds in preclinical models includes evidence of affecting cancer cell viability, reducing tumorigenicity, and sensitizing cancer cells to ionizing radiation . This product is intended for research purposes only, providing a key building block or a reference compound for scientists exploring structure-activity relationships, designing novel therapeutic agents, and studying kinase biology in vitro.

Properties

IUPAC Name

3-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H2,7,10)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSXHMMOCZUKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)N)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolopyrimidine derivative with an amine source in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Synthetic Methods and Core Reactivity

The compound is synthesized via cyclization strategies exploiting the reactivity of its pyrazolo-pyrimidine core. Key methods include:

  • Microwave-Assisted Cyclization :
    Methyl 5-aminopyrazole-4-carboxylates react with trimethyl orthoformate and primary amines under microwave irradiation (160°C, 35 min) to form the pyrazolo[3,4-d]pyrimidin-4-one skeleton. This method achieves yields of 60–85% and tolerates aromatic and aliphatic amines .

  • Conventional HCl Gas Cyclization :
    Treatment of 5-amino-1-methylpyrazole-4-carboxylate with aliphatic/aromatic nitriles in dioxane under HCl gas flow forms the bicyclic system. Reactions require 6 hours and yield 70–90% after recrystallization .

  • Hydrazine-Mediated Annulation :
    Hydrazine hydrate reacts with 4-amino-5-cyano-6-aryl pyrimidines in ethanol to generate the pyrazolo[3,4-d]pyrimidin-4-one core, with yields of 65–80% .

Functionalization Reactions

The 3-amino and N1-methyl groups serve as primary sites for derivatization:

Amino Group Modifications

  • Alkylation/Acylation :
    The 3-amino group reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in DMF under phase-transfer catalysis to form N-alkyl or N-acyl derivatives. Yields range from 75–90% .
    Example:

    3-NH2+R-XDMF, K2CO33-NHR+HX\text{3-NH}_2 + \text{R-X} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{3-NHR} + \text{HX}
  • Schiff Base Formation :
    Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives. These intermediates are precursors for bioactive compounds .

Pyrimidinone Ring Functionalization

  • Chlorination :
    Treatment with POCl₃ at reflux converts the 4-oxo group to a 4-chloro substituent, enabling nucleophilic substitution. This step is critical for introducing aryl or alkyl groups at position 4 .
    Example:

    4-O+POCl34-Cl+H3PO4\text{4-O} + \text{POCl}_3 \rightarrow \text{4-Cl} + \text{H}_3\text{PO}_4
  • Nucleophilic Substitution :
    The 4-chloro derivative reacts with amines (e.g., benzylamine) to form 4-aryl/alkylamino derivatives, expanding pharmacological potential .

Biological Activity and Reaction Correlations

Derivatives of this scaffold exhibit kinase inhibitory activity , particularly against cyclin-dependent kinases (CDKs). Key findings include:

  • CDK2/9 Inhibition :
    N1-methyl and 3-amino groups enhance selectivity for CDK2 (IC₅₀ = 12 nM) and CDK9 (IC₅₀ = 8 nM) .

  • Antimicrobial Activity :
    6-Substituted derivatives (e.g., 6-benzyl) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

Structural Insights and Challenges

  • Tautomerism : The compound exists in equilibrium between 1,5-dihydro-4H and 1H,4H tautomers, affecting reactivity .

  • Crystallography : X-ray studies reveal a planar pyrazolo-pyrimidine core with slight deviations (dihedral angles <5°) in substituted derivatives .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one is its use as an anticancer agent. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine structures exhibit promising anti-proliferative activities against various cancer cell lines.

Case Study: Epidermal Growth Factor Receptor Inhibitors
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives to act as epidermal growth factor receptor inhibitors (EGFRIs). Among these, compound 12b demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cell lines, respectively. Notably, it also showed significant activity against mutant EGFR (T790M) with an IC50 of 0.236 µM, indicating its potential as a targeted therapy for resistant cancer types .

Kinase Inhibition

The compound has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. This class of inhibitors is crucial in regulating the cell cycle and has implications in cancer therapy.

Research Insights:
A patent describes the utility of 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones as CDK inhibitors, providing a foundation for developing new therapeutic agents aimed at controlling cell proliferation in cancer . The structure's similarity to ATP allows it to effectively compete with ATP-binding sites on kinases.

Synthesis and Structural Modifications

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves modifying the core structure to enhance biological activity. Various synthetic routes have been explored to create compounds with improved efficacy and selectivity for specific targets.

Synthetic Approaches:
Recent reviews have summarized synthetic methodologies for generating pyrazolo[3,4-d]pyrimidine scaffolds. These include modifications to the hydrophobic regions and linker moieties to optimize interactions with target proteins . For instance, the introduction of different substituents can significantly affect the pharmacological properties of these compounds.

Additional Biological Activities

Beyond anticancer properties, research indicates that pyrazolo[3,4-d]pyrimidine derivatives may exhibit other biological activities such as anti-inflammatory effects and modulation of cellular signaling pathways.

Example: Src Kinase Inhibition
Another study highlighted the ability of certain pyrazolo[3,4-d]pyrimidine compounds to inhibit Src kinase activity. This inhibition can lead to reduced tumorigenicity and enhanced sensitivity of cancer cells to ionizing radiation . Such findings broaden the therapeutic potential of these compounds beyond traditional cancer treatments.

Mechanism of Action

The mechanism by which 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell death in cancer cells.

Molecular Targets and Pathways:

  • Molecular Targets: CDKs, particularly CDK2 and CDK4.

  • Pathways: Cell cycle regulation pathways, including the G1/S transition and mitotic checkpoints.

Comparison with Similar Compounds

Pharmacological Potential

  • Antitumor Activity: While the target compound lacks direct antitumor data, its structural similarity to 10e suggests that introducing electron-withdrawing groups (e.g., nitrobenzylideneamino) could enhance activity .
  • Enzyme Inhibition: The absence of a thiazolo ring in the target compound likely reduces xanthine oxidase inhibition compared to 3b and 3g, which match allopurinol’s efficacy .

Biological Activity

3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 54738-66-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer properties, as well as its potential mechanisms of action.

  • Molecular Formula : C₆H₇N₅O
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 54738-66-8

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including 3-amino derivatives, exhibit significant antiviral properties. For example:

  • Mechanism of Action : These compounds often act as inhibitors of viral enzymes or interfere with viral replication processes. In particular, compounds with a similar structure have shown efficacy against various viruses such as HSV (Herpes Simplex Virus) and HIV.
CompoundVirus TargetedActivityReference
A-87380Neuraminidase InhibitorModerate
Compound 5HSV-1High Inhibition
Compound 9HIVInhibitor

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has been explored in various studies. Compounds in this class demonstrate the ability to inhibit key inflammatory pathways:

  • Key Pathways : Inhibition of NF-kB and MAPK pathways has been noted, which are critical in mediating inflammatory responses.

Anticancer Properties

The anticancer activity of 3-amino derivatives is particularly noteworthy:

  • Mechanism : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptotic markers.
Study FocusCancer TypeMechanism of ActionReference
Study ABreast CancerInduces Apoptosis
Study BLeukemiaCell Cycle Arrest

Case Studies and Research Findings

  • Antiviral Efficacy Against HSV
    • A study evaluated the anti-HSV activity of several pyrazolo derivatives, highlighting that specific modifications at the C-5 position significantly enhance antiviral potency. The compound demonstrated a therapeutic index indicating its potential for clinical application against HSV infections.
  • Inflammation Modulation
    • Research focusing on the anti-inflammatory effects revealed that 3-amino derivatives could reduce pro-inflammatory cytokine levels in vitro. This suggests their utility in managing chronic inflammatory conditions.
  • Cancer Cell Line Studies
    • In vitro studies using various cancer cell lines showed that compounds similar to this compound could effectively inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux conditions. Key steps include refluxing for 10 hours, followed by cooling, filtration, and recrystallization from dimethylformamide (DMF) . Alternative routes involve N-alkylation or aryl-substituted acetamide coupling in dry acetonitrile or dichloromethane, with purification via solvent evaporation and recrystallization .

Q. How can researchers validate the purity and structural integrity of synthesized derivatives?

  • Methodological Answer : Characterization relies on IR spectroscopy for functional group identification (e.g., NH₂ stretches at ~3300 cm⁻¹) and ¹H NMR for substituent positioning (e.g., methyl groups at δ 2.5–3.0 ppm). ESI-MS is used to confirm molecular ion peaks . Purity is assessed via HPLC with C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended to evaluate enzymatic inhibitory activity (e.g., xanthine oxidase)?

  • Methodological Answer : Use spectrophotometric assays measuring uric acid formation at 295 nm. Compare inhibition rates with allopurinol as a positive control. IC₅₀ values are calculated using dose-response curves, with compound concentrations ranging from 1 nM to 100 µM . Isotopic tracer methods (e.g., ³H-cGMP hydrolysis) are employed for PDE5 inhibition studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s inhibitory activity against xanthine oxidase or PDE5?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to analyze binding affinities at active sites (e.g., XO’s molybdopterin center). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency. Toxicity is assessed in silico using ProTox-II for LD₅₀ and hepatotoxicity profiles .

Q. What strategies address contradictory data in biological activity across structural analogs?

  • Methodological Answer : Conduct meta-analysis of SAR studies:

  • Electron-withdrawing groups (e.g., 4-Cl) enhance XO inhibition by 30% compared to electron-donating groups .
  • N-alkylation (e.g., benzyl) improves PDE5 selectivity (IC₅₀ = 90 nM) but reduces solubility .
    Use multivariate regression to isolate confounding variables (e.g., solvent polarity in assays) .

Q. How can synthetic challenges (e.g., low yields in N-alkylation) be mitigated?

  • Methodological Answer : Optimize reaction conditions:

  • Temperature : 50–60°C in dry acetonitrile improves alkyl halide reactivity .
  • Catalysts : Add KI (10 mol%) to facilitate nucleophilic substitution .
  • Workup : Replace traditional recrystallization with flash chromatography (silica gel, ethyl acetate/hexane) for higher purity .

Q. What methodologies validate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in HeLa or MCF-7 cells. Combine with Western blotting for caspase-3/9 activation. Molecular dynamics simulations (GROMACS) predict interactions with oncogenic targets (e.g., Bcl-2) .

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